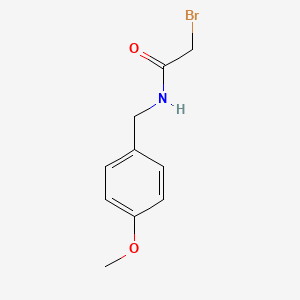
Trimethyl methoxyphosphonoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl methoxyphosphonoacetate is an organophosphorus compound . It is a phosphonic ester . The molecular formula of Trimethyl methoxyphosphonoacetate is C6H13O6P .
Synthesis Analysis
Trimethyl phosphonoacetate can be synthesized from trimethyl phosphite and methyl chloroacetate through Michael Arbuzov rearrangement reaction . This synthetic method satisfies the chemical equations that CH2ClCOOH and CH3OH produce CH5ClO2 and H2O, and CH5ClO2 and C3H9O3P produce C5H11O5P and CH3Cl .
Molecular Structure Analysis
The molecular structure of Trimethyl methoxyphosphonoacetate can be represented by the InChI string: InChI=1S/C5H11O5P/c1-8-5(6)4-11(7,9-2)10-3/h4H2,1-3H3 . The molecular weight of this compound is 182.11 g/mol .
Applications De Recherche Scientifique
Chemical Synthesis
Trimethyl methoxyphosphonoacetate is used in chemical synthesis, particularly in the preparation of phosphonic acids .
Method of Application
The compound is used in a process known as silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method is used to prepare phosphonic acids from their simple dialkyl esters .
Results or Outcomes
The use of microwave irradiation has been found to dramatically accelerate the silyldealkylation process, leading to high yields and chemoselectivity . This method has significant advantages over alternative methods .
Preparation of Antiviral and Anticancer Drugs
Trimethyl methoxyphosphonoacetate is also used in the preparation of acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .
Method of Application
The compound is used in a microwave-accelerated method to prepare ANPs . This method is an enhancement of the conventional BTMS method .
Results or Outcomes
The use of microwave irradiation has been found to dramatically accelerate the preparation process, leading to high yields and chemoselectivity . This method has significant advantages over alternative methods .
Safety And Hazards
Trimethyl phosphonoacetate, a related compound, is not considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, and clothing, and avoid ingestion and inhalation .
Propriétés
Numéro CAS |
16141-78-9 |
|---|---|
Nom du produit |
Trimethyl methoxyphosphonoacetate |
Formule moléculaire |
C6H13O6P |
Poids moléculaire |
212.138 |
Nom IUPAC |
methyl 2-(dimethoxyphosphorylmethoxy)acetate |
InChI |
InChI=1S/C6H13O6P/c1-9-6(7)4-12-5-13(8,10-2)11-3/h4-5H2,1-3H3 |
Clé InChI |
KYMUNKMWGDJFHK-UHFFFAOYSA-N |
SMILES |
COC(=O)COCP(=O)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



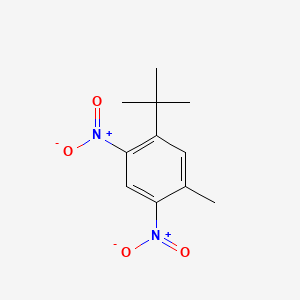
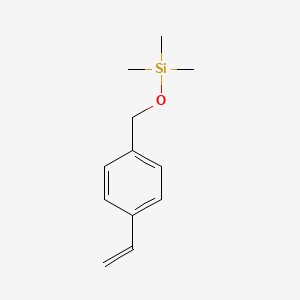

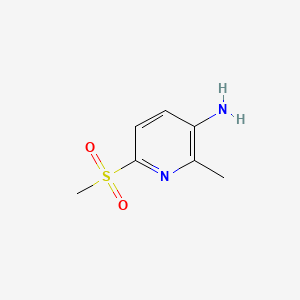

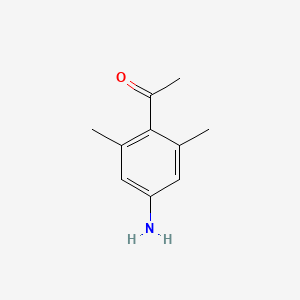
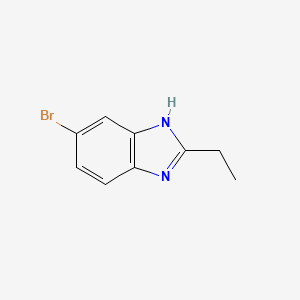
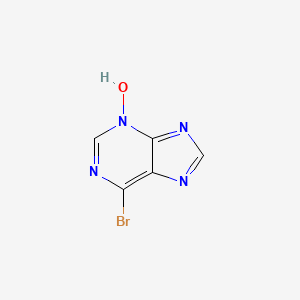
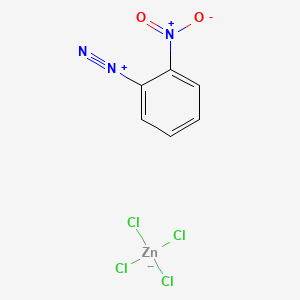
![3-(4-Bromophenyl)-1H-[1,2,4]triazole](/img/structure/B599631.png)
![1,1-Dimethylethyl [(1R)-2-amino-1-(phenylmethyl)ethyl]carbamate](/img/structure/B599632.png)
![6-Amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine](/img/structure/B599635.png)
